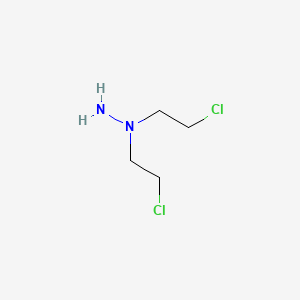

1,1-Bis(2-chloroethyl)hydrazine

Descripción

Propiedades

IUPAC Name |

1,1-bis(2-chloroethyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Cl2N2/c5-1-3-8(7)4-2-6/h1-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKRTKFRECBGRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)N(CCCl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00146795 | |

| Record name | Hydrazine, 1,1-bis(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.04 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10487-06-6 | |

| Record name | 1,1-Bis(2-chloroethyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10487-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, 1,1-bis(2-chloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010487066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, 1,1-bis(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Alkylation of Hydrazine

The direct alkylation of hydrazine with 2-chloroethyl halides (e.g., 2-chloroethyl bromide) represents the most straightforward route. However, uncontrolled conditions often yield mixtures of 1,1- and 1,2-disubstituted products. Modifications inspired by EP3112356A1 demonstrate that using polar aprotic solvents like N-methylpyrrolidone (NMP) and sodium hydroxide as a base improves selectivity. For example, reacting hydrazine with two equivalents of 2-chloroethyl bromide in NMP at 25°C for 3 hours under nitrogen achieves ~45% conversion to the 1,1-isomer, with the remainder as 1,2-byproducts.

Key Parameters:

-

Solvent: NMP enhances solubility and reduces side reactions.

-

Base: Sodium hydroxide deprotonates hydrazine, facilitating nucleophilic attack.

-

Temperature: Room temperature minimizes thermal degradation.

This method’s limitations include moderate yields and the need for chromatographic purification to isolate the target compound.

Protected Hydrazine Approach

To circumvent selectivity issues, protective-group strategies isolate one nitrogen atom for sequential alkylation. Acetylhydrazine, a common protected derivative, enables monoalkylation followed by deprotection and subsequent reaction. As detailed in CN112624938B, acetylhydrazine reacts with bromoethane in tetrahydrofuran (THF) using a copper(I) catalyst to form N-acetyl-N’-ethylhydrazine. Adapting this protocol, 1,1-bis(2-chloroethyl)hydrazine could be synthesized via:

-

Protection: Acetylation of hydrazine to form acetylhydrazine.

-

First Alkylation: Reaction with 2-chloroethyl bromide in THF with potassium dihydrogen phosphate and chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I).

-

Second Alkylation: Repeat alkylation under identical conditions.

-

Deprotection: Hydrolysis with concentrated HCl to remove the acetyl group.

Advantages:

Catalytic Methods for Enhanced Selectivity

Transition-metal catalysts, particularly copper complexes, improve reaction efficiency and regioselectivity. CN112624938B reports that bis(hexafluoroacetylacetonate)copper(II) catalyzes the alkylation of acetylhydrazine with bromoethane at 0°C, achieving 88% yield. Applied to this compound, this method would involve:

-

Catalyst: 1–2 mol% copper(II) complex.

-

Solvent: THF or acetonitrile.

-

Stoichiometry: 1:2 molar ratio of hydrazine to 2-chloroethyl bromide.

Catalytic systems stabilize intermediates, reducing energy barriers for 1,1-substitution.

Reaction Optimization and Conditions

Solvent and Temperature Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | High (NMP, DMF) | Enhances solubility of intermediates |

| Temperature | 0–25°C | Minimizes decomposition |

| Reaction Time | 3–12 hours | Balances conversion and side reactions |

Polar solvents like NMP improve reagent miscibility, while low temperatures suppress unwanted polyalkylation.

Stoichiometric Considerations

A 10% excess of 2-chloroethyl bromide ensures complete monoalkylation before the second substitution. Molar ratios beyond 2:1 (alkylating agent to hydrazine) risk over-alkylation, forming trisubstituted impurities.

Purification and Characterization

Isolation Techniques

Post-reaction mixtures are quenched with water or ethanol to precipitate the product, achieving >95% purity via direct crystallization. For example, adding 40 ml water to a reaction mixture in NMP yields crystalline this compound, which is filtered and dried.

Analytical Validation

-

NMR Spectroscopy: NMR confirms the absence of 1,2-isomers via distinct singlet peaks for equivalent 2-chloroethyl groups.

-

Mass Spectrometry: ESI-MS identifies the molecular ion peak at m/z 217 [M+H].

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Alkylation | 45 | 80 | Moderate |

| Protected Hydrazine | 85 | 95 | High |

| Catalytic | 88 | 97 | High |

The protected hydrazine and catalytic methods outperform direct alkylation in yield and purity, making them preferable for industrial-scale synthesis .

Análisis De Reacciones Químicas

Tipos de reacciones

La 1,1-Bis(2-cloroetil)hidracina experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar las hidrazonas correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertirlo en derivados de hidracina más simples.

Sustitución: Las reacciones de sustitución nucleófila pueden reemplazar los átomos de cloro con otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan a menudo.

Sustitución: Los nucleófilos como las aminas, los tioles o los alcoholes se pueden utilizar en condiciones básicas o ácidas para facilitar las reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir hidrazonas, mientras que las reacciones de sustitución pueden producir una variedad de derivados de hidracina funcionalizados.

Aplicaciones Científicas De Investigación

Organic Synthesis

1,1-Bis(2-chloroethyl)hydrazine is primarily used as a building block in the synthesis of more complex hydrazine derivatives. These derivatives have applications in pharmaceuticals and agrochemicals due to their diverse biological activities.

Anticancer Research

One of the most notable applications of this compound is its potential as an anticancer agent. The compound can alkylate DNA through its chloroethyl groups, leading to DNA damage and cell death. This mechanism is particularly relevant for its use in treating various cancers, including acute myeloid leukemia (AML) and glioblastoma .

Case Study: Laromustine (Onrigin)

Laromustine is a prodrug that releases the active moiety 90CE (1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine), which has shown significant efficacy in clinical trials against AML and other neoplasms. It acts by targeting hypoxic tumor regions, enhancing its therapeutic index compared to traditional chemotherapeutics .

Polymer Production

In industrial applications, this compound serves as a precursor for producing polymers and resins. Its chemical reactivity allows it to participate in polymerization reactions that yield materials with desirable mechanical and thermal properties.

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Organic Chemistry | Building Block | Used to synthesize various hydrazine derivatives for further chemical transformations |

| Medicine | Anticancer Agent | Investigated for its ability to damage DNA in cancer cells; prodrugs like Laromustine are notable examples |

| Industrial Chemistry | Polymer Production | Serves as a precursor for polymers and resins with enhanced properties |

Mecanismo De Acción

El mecanismo por el cual la 1,1-Bis(2-cloroetil)hidracina ejerce sus efectos implica la alquilación de sitios nucleofílicos en moléculas biológicas. Los grupos 2-cloroetil pueden formar enlaces covalentes con el ADN, las proteínas y otros componentes celulares, lo que lleva a interrupciones en sus funciones normales. Esta alquilación puede resultar en la inhibición de la replicación y transcripción del ADN, provocando finalmente la muerte celular.

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (90CE)

- Structure : Features methylsulfonyl groups at the 1,2-positions and a 2-chloroethyl group at the 1-position.

- Activation : Generated in situ by prodrugs like laromustine (Onrigin™) and KS119 under hypoxic conditions . Unlike 1,1-bis(2-chloroethyl)hydrazine, 90CE requires enzymatic reduction for activation.

- Stability : Extremely short-lived (t₁/₂ ~30 seconds), necessitating prodrug formulations for targeted delivery .

- Biological Activity : Produces O⁶-chloroethylguanine adducts, leading to cytotoxic DNA ICLs. Its potency is comparable to carmustine (BCNU) but with a distinct activation mechanism .

Laromustine (Onrigin™)

- Structure: 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[(methylamino)carbonyl]hydrazine .

- Key Differences: Incorporates a methylaminocarbonyl group, enhancing stability and enabling selective activation in tumors.

- Efficacy : Demonstrates superior tumor resistance profiles compared to 90CE alone, attributed to controlled release kinetics .

KS119

- Structure : 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine .

- Unique Features : Contains a nitroaromatic trigger for hypoxia-selective activation. Forms two stable atropisomers (conformers) due to restricted rotation around the linker region, leading to divergent metabolic rates and partition coefficients .

- Biological Impact: The atropisomer ratio influences bioavailability and cytotoxicity in hypoxic EMT6 murine mammary carcinoma cells .

KS119WOH

- Structure : Similar to KS119 but with a 3-hydroxy-4-nitrophenyl group.

Mechanistic and Functional Comparisons

DNA Cross-Linking Efficiency

*Pre-cross-linked DNA subjected to further cross-linking .

Structural and Pharmacokinetic Differences

| Compound | Substituents | Half-Life (t₁/₂) | Key Feature |

|---|---|---|---|

| This compound | Two 2-chloroethyl groups | Unknown | Direct-acting alkylator |

| 90CE | Methylsulfonyl groups | 30 seconds | Prodrug-generated intermediate |

| KS119 | 4-Nitrophenyl ethoxycarbonyl group | Atropisomers: 50–64 hours | Hypoxia-selective activation |

| Laromustine | Methylaminocarbonyl group | Hours (prodrug) | Controlled release in tumors |

Discussion of Key Divergences

- Atropisomerism : Unique to KS119 and its analogs, this property results in distinct biological activities between conformers, a feature absent in this compound and 90CE .

- Activation Pathways : While this compound acts directly, 90CE and its prodrugs require enzymatic or hypoxic activation, enhancing tumor specificity .

- Stability vs. Reactivity : The methylsulfonyl groups in 90CE analogs improve stability but necessitate complex prodrug designs, unlike the inherently reactive this compound .

Actividad Biológica

1,1-Bis(2-chloroethyl)hydrazine, also known as BCNU , is a hydrazine derivative with significant biological activity, particularly in the context of cancer treatment. Its molecular formula is . This compound is recognized for its ability to alkylate DNA, which disrupts cellular processes and can lead to cell death. This article explores its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism by which this compound exerts its effects is through alkylation . The two 2-chloroethyl groups can form covalent bonds with nucleophilic sites on DNA and proteins. This alkylation can result in:

- Inhibition of DNA replication and transcription.

- Formation of cross-links in DNA, leading to cytotoxicity.

- Disruption of normal cellular functions.

Anticancer Properties

This compound has been studied extensively for its anticancer properties. Notable findings include:

- In Vitro Studies : Research indicates that this compound can effectively induce cell death in various cancer cell lines by disrupting DNA synthesis. For instance, it has shown significant cytotoxicity against L1210 leukemia cells at specific dosages .

- In Vivo Studies : In animal models, particularly mice, administration of the compound has resulted in increased survival rates and tumor regression in leukemia models .

| Study Type | Findings |

|---|---|

| In Vitro | Induces apoptosis in cancer cell lines; effective against L1210 leukemia. |

| In Vivo | Increased survival and tumor regression in murine models. |

Case Studies

Several case studies have highlighted the efficacy of this compound:

- L1210 Leukemia Model : Mice treated with 1-acetyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazine showed complete cures at certain dosage levels .

- Tumor Selectivity : Prodrugs derived from this compound have demonstrated selective activity against tumors with low levels of O6-alkylguanine-DNA alkyltransferase (MGMT), a protein that repairs DNA damage caused by alkylating agents .

Toxicological Considerations

While the compound exhibits potent anticancer activity, it also presents toxicity concerns. Long-term exposure studies have indicated potential carcinogenic effects in laboratory animals when administered at high doses . Thus, careful consideration is required when evaluating therapeutic windows for clinical applications.

Comparison with Related Compounds

This compound shares structural similarities with other hydrazine derivatives but differs significantly in its reactivity and biological effects:

| Compound | Properties |

|---|---|

| 1,2-Bis(2-chloroethyl)hydrazine | Similar alkylating properties but different efficacy profiles. |

| 1,1-Bis(2-chloroethyl)urea | Less reactive than bis(2-chloroethyl) hydrazines. |

Q & A

Q. What are the established synthetic routes for 1,1-bis(2-chloroethyl)hydrazine and its derivatives?

The synthesis of this compound derivatives typically involves alkylation or acylation reactions. For example, 1-acyl derivatives like 1-acetyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazine are synthesized by reacting 1,2-bis(methylsulfonyl)hydrazine with chloroethylating agents under controlled pH and temperature to prevent premature hydrolysis. Stability in aqueous media is enhanced by introducing sulfonyl or acyl groups, which also modulate activation pathways .

Q. How is this compound characterized structurally and functionally?

Structural characterization employs:

- X-ray crystallography to resolve molecular conformations (e.g., restricted rotation in KS119 due to steric hindrance from methyl groups) .

- NMR and mass spectrometry to confirm purity and functional groups.

Functional assays include measuring DNA alkylation via HPLC to quantify O6-guanine adducts, a critical mechanism for antineoplastic activity .

Q. What is the primary mechanism of cytotoxicity for this compound?

The compound decomposes under reductive conditions (e.g., hypoxic tumor microenvironments) to generate chloroethylating species, such as 90CE, which alkylate DNA at the O6-position of guanine. This triggers interstrand cross-links (G-C cross-links), disrupting replication and transcription .

Advanced Research Questions

Q. How can researchers design experiments to evaluate hypoxia-selective activation of this compound prodrugs?

- In vitro models : Use hypoxia chambers (0.1–1% O₂) or chemical hypoxia inducers (e.g., cobalt chloride) to mimic tumor microenvironments.

- Enzymatic profiling : Assess reductase activity (e.g., cytochrome P450 isoforms) in cell lines to identify activation pathways .

- Comparative cytotoxicity : Compare IC₅₀ values of prodrugs like KS119 and Onrigin™ under normoxic vs. hypoxic conditions, controlling for O6-alkylguanine-DNA alkyltransferase (AGT) expression .

Q. What strategies overcome AGT-mediated resistance to this compound derivatives?

Q. How do glutathione (GSH) and glutathione S-transferases (GSTs) modulate the therapeutic window of this compound?

- GSH depletion : Preclinical models show that GSH scavenges reactive intermediates, reducing efficacy. Use buthionine sulfoximine (BSO) to deplete GSH and enhance cytotoxicity .

- GST polymorphisms : Screen tumor GST isoforms (e.g., GSTπ) to predict detoxification rates and personalize dosing .

Q. What analytical methods quantify DNA cross-linking efficiency in vivo?

Q. Are there computational models predicting the stability and activation kinetics of this compound derivatives?

- Molecular dynamics (MD) : Simulate conformational stability (e.g., rotational freedom of nitrobenzyl domains in KS119) .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with hydrolysis rates and activation thresholds .

Data Contradictions and Resolution

Q. Why do some studies report conflicting cytotoxicity data for structurally similar derivatives?

Discrepancies arise from:

- AGT expression variability : Cell lines with high AGT (e.g., HT29) show resistance unless co-treated with O6-BG .

- Reductive capacity differences : Tumors with elevated NADPH:quinone oxidoreductase (NQO1) activate prodrugs more efficiently .

- Experimental conditions : Hypoxia induction methods (chemical vs. physical) affect reductase activity and metabolite generation .

Methodological Best Practices

Q. What in vivo models best recapitulate the hypoxia-selective activity of these compounds?

Q. How should researchers handle stability challenges during formulation?

- Lyophilization : Improve shelf-life of hydrolytically sensitive derivatives (e.g., KS119).

- pH optimization : Maintain formulations at pH 5–6 to minimize base-catalyzed degradation .

Critical Research Gaps

- Metabolite tracking : Develop real-time imaging probes for in situ detection of 90CE in tumors.

- Toxicity profiling : Systematic evaluation of off-target effects in AGT-deficient normal tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.